6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol is a compound of significant interest in organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. It is classified as a brominated derivative of tetrahydroquinoline, which is a bicyclic compound featuring a fused quinoline and piperidine ring structure. This compound is notable for its applications in drug discovery and as an intermediate in the synthesis of various biologically active molecules.
The compound's chemical structure can be denoted by its International Union of Pure and Applied Chemistry name: 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol. It has a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol. The compound's CAS number is 1367949-76-5, which facilitates its identification in chemical databases and literature .
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol belongs to the class of heterocyclic compounds, specifically within the category of quinolines. Its structure includes a hydroxyl group (-OH) at the 7-position, contributing to its reactivity and potential pharmacological properties.
The synthesis of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol can be achieved through several methods. One common approach involves the bromination of 1,2,3,4-tetrahydroquinoline using bromine or brominating agents under controlled conditions. For instance, direct bromination can be performed in an ionic medium to yield the desired product selectively .
Technical Details:
The molecular structure of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol features a fused bicyclic system with the following characteristics:
This structure is crucial for understanding the compound's reactivity and potential interactions with biological targets .
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol participates in various chemical reactions due to its functional groups:
Technical Details:
For example, nitration reactions can be conducted on this compound to introduce additional functional groups that may enhance biological activity or alter solubility properties .
The mechanism of action for compounds like 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol often involves interaction with specific biological targets such as enzymes or receptors. The presence of both the hydroxyl and bromine groups can facilitate hydrogen bonding and ionic interactions with target proteins.
Research indicates that derivatives of tetrahydroquinoline exhibit potential activity against various biological pathways including anti-inflammatory and antimicrobial effects .
Physical Properties:
Chemical Properties:
The melting point and boiling point data are essential for understanding its stability under different conditions but are not explicitly provided in the search results.
6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol serves multiple scientific uses:
The synthesis of 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol employs sequential transformations to construct its tetracyclic core. A prominent patent (CN103880745A) details a five-step route starting from 2-(3-bromophenyl)acetonitrile:
Table 1: Key Synthetic Steps and Yields
Step | Reagent/Conditions | Intermediate | Yield (%) |
---|---|---|---|
1 | HCOCOOH, H₂SO₄, CH₂Cl₂ | 6-Bromo-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | 85–90 |
2 | CH₃OH, H₂SO₄, reflux | Methyl 6-bromo-3,4-dihydroisoquinoline-1-carboxylate | 92–95 |
3 | NaOH, H₂O, 25°C | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 90–93 |
4 | Cu powder, quinoline, 220°C | 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 75–80 |
Alternative routes involve reduction of 6-bromoquinolin-7-ol using hydrogen gas with Pd/C or Raney nickel catalysts. This method achieves >90% conversion but requires stringent temperature control (0–5°C) to prevent over-reduction [6] [7].
Regioselective bromination is critical for precursor synthesis. N-Bromosuccinimide (NBS) in chloroform at 40°C selectively brominates quinoline at C6, achieving 80–85% yield with minimal dihalogenation [6]. For tetrahydroquinoline intermediates, Fe–N–C catalysts (e.g., Fe–N–C-800) enable oxidative dehydrogenation via synergistic FeN₄ single-atom sites and FexC nanoparticles. This system exhibits 97% efficiency in related N-heterocycle transformations under mild oxygen atmospheres (60°C) [3].
Cyclization strategies include:
Catalyst optimization studies indicate Raney nickel outperforms Pd/C in hydrogenation steps, reducing debromination side products from >15% to <5% [1].
Solvent polarity dramatically influences cyclization and reduction efficiency:
Table 2: Solvent Effects on Key Reactions
Reaction | Optimal Solvent | Suboptimal Solvent | Yield Difference |
---|---|---|---|
Glyoxylic acid cyclization | THF | Toluene | +20% yield |
Ester hydrolysis | EtOH/H₂O (3:1) | H₂O | +12% yield |
Catalytic hydrogenation | Ethanol | Acetone | +25% yield |
Reagent stoichiometry is equally crucial: